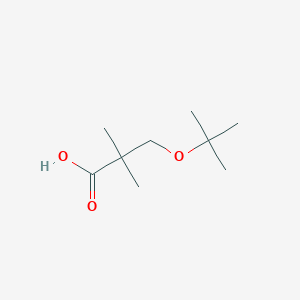

3-(tert-butoxy)-2,2-dimethylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJMDFRNKLZRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Tert Butoxy 2,2 Dimethylpropanoic Acid and Analogous Systems

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(tert-butoxy)-2,2-dimethylpropanoic acid is sterically encumbered by the adjacent gem-dimethyl group, analogous to pivalic acid. This hindrance makes direct reactions with nucleophiles, such as alcohols and amines, challenging under standard conditions.

Consequently, esterification and amidation typically require specific activation methods. The Steglich esterification, which utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for converting sterically demanding acids. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild conditions, forming a highly reactive O-acylisourea intermediate that is then attacked by the alcohol. organic-chemistry.org DMAP accelerates the reaction by forming an even more reactive acylated pyridinium (B92312) intermediate. organic-chemistry.orgrsc.org

Amidation reactions face similar steric challenges. Direct thermal amidation, which involves heating a carboxylic acid and an amine, often requires high temperatures and the removal of water to proceed. encyclopedia.pub For hindered substrates, methods involving activating agents are generally preferred. These can include the use of organocatalysts like boric acid derivatives or the conversion of the carboxylic acid into a more reactive species, such as a mixed anhydride (B1165640) or an acid chloride. encyclopedia.pubhighfine.comresearchgate.net

Kinetic studies on the esterification of carboxylic acids consistently show that steric hindrance dramatically reduces reaction rates. The reaction of this compound is expected to be significantly slower than that of less hindered acids like acetic acid or even propanoic acid. This is directly attributable to the bulky gem-dimethyl groups alpha to the carbonyl, which impede the approach of the nucleophilic alcohol.

In studies comparing various carboxylic acids, sterically hindered acids like pivalic acid consistently show lower yields or require more forcing conditions to achieve esterification. For example, in Steglich-type esterifications, while less hindered acids can give high yields, more sterically demanding acids like pivalic acid result in significantly poorer yields under the same conditions. rsc.org The kinetics of esterification are influenced by temperature, catalyst loading, and the molar ratio of reactants. jptcp.compan.pl For hindered systems, optimizing these parameters is crucial to achieving reasonable conversion rates. pan.plresearchgate.net

| Carboxylic Acid | Steric Hindrance | Reported Yield (%) |

|---|---|---|

| Phenylacetic Acid | Low | 83 |

| Pivalic Acid | High | 50 |

| Cyclopropanecarboxylic Acid | Moderate | 53 |

A highly effective strategy for activating the hindered carboxylic acid moiety is its conversion into a mixed anhydride. thieme-connect.de This is commonly achieved by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base. thieme-connect.degoogle.com The resulting mixed anhydride is a highly reactive acylating agent. researchgate.net

Mixed anhydrides are more reactive than the parent carboxylic acid because the carboxylate of the activating acid is a better leaving group. mdpi.com When reacting with a nucleophile like an amine or alcohol, the attack generally occurs at the more electrophilic and less sterically hindered carbonyl center, which in this case would be the carbonyl derived from this compound. highfine.com This method is particularly useful for forming amide bonds, as amines are strong nucleophiles that react readily with the mixed anhydride intermediate. organic-chemistry.orghighfine.com The use of pivaloyl chloride is often favored for reactions involving hindered amines due to the robust nature of the anhydride formed. thieme-connect.de

Transformations Involving the tert-Butoxy (B1229062) Ether Linkage

The tert-butyl ether group serves as a common protecting group for alcohols in organic synthesis due to its distinct stability profile. wikipedia.org Its reactivity is primarily characterized by its cleavage under acidic conditions.

The cleavage of tert-butyl ethers is most commonly accomplished using strong acids. libretexts.org The reaction proceeds through a mechanism involving protonation of the ether oxygen to form an oxonium ion. vaia.commasterorganicchemistry.com This converts the alkoxy group into a good leaving group (an alcohol). Due to the high stability of the resulting tertiary carbocation, the C-O bond cleaves via an SN1 or E1 pathway. libretexts.orgfiveable.me

In the case of this compound, acid treatment would protonate the ether oxygen. This is followed by the departure of 3-hydroxy-2,2-dimethylpropanoic acid to generate a stable tert-butyl carbocation. fiveable.medoubtnut.com This carbocation then typically undergoes a rapid E1 elimination by losing a proton to form isobutene gas. libretexts.org Strong acids such as trifluoroacetic acid, HBr, or HI are effective for this transformation, which often proceeds at moderate temperatures. wikipedia.orglibretexts.org

The utility of the tert-butoxy group as a protecting group stems from its robustness under a wide range of conditions where other protecting groups might be cleaved. It is notably stable to basic and nucleophilic reagents, as well as to many oxidative and reductive conditions. wikipedia.org This orthogonality allows for selective manipulation of other functional groups within a molecule while the tert-butyl ether remains intact. For instance, an ester elsewhere in the molecule could be saponified with a base without affecting the tert-butyl ether.

| Reaction Condition | Stability | Comment |

|---|---|---|

| Strong Acids (e.g., TFA, HCl, HBr) | Labile | Cleavage occurs via an SN1/E1 mechanism. wikipedia.orglibretexts.org |

| Strong Bases (e.g., NaOH, KOtBu) | Stable | Resistant to hydrolysis and elimination under basic conditions. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Unlike benzyl (B1604629) ethers, it is not removed by hydrogenolysis. wikipedia.org |

| Nucleophiles (e.g., Grignard, Organolithiums) | Stable | Generally unreactive towards common nucleophiles. |

| Mild Oxidizing Agents | Stable | Resistant to many common oxidants. |

| Dissolving Metal Reductions (e.g., Na/NH₃) | Stable | Resistant to conditions used to cleave Cbz groups. researchgate.net |

Radical Reactions and Decarboxylative Processes

The carboxylic acid moiety can be removed through decarboxylation, often involving radical intermediates. Pivalic acid and its derivatives are known to participate in such reactions. For instance, in the Minisci reaction, reacting pyridine (B92270) with pivalic acid in the presence of silver nitrate (B79036) generates a tert-butyl radical via oxidative decarboxylation, which then alkylates the pyridine ring. wikipedia.org

More recent methods utilize photoredox catalysis for the decarboxylative coupling of carboxylic acids. nih.govnih.gov These mild, light-mediated processes can generate alkyl radicals from readily available carboxylic acid derivatives. This approach could potentially be applied to this compound to generate a 2-(tert-butoxy)-1,1-dimethylethyl radical for use in C-C bond-forming reactions.

In a different context, the pivalate (B1233124) anion (the conjugate base of pivalic acid) has been shown to undergo decarboxylation to act as a reductant in certain catalytic cycles. Specifically, it can reduce Pd(II) precatalysts to the active Pd(0) species in C-H arylation reactions, providing an alternative mechanistic role for the pivalic acid additive often used in these systems. rsc.org

Comparative Reactivity Studies with 3,3,3-Trifluoro-2,2-dimethylpropionic Acid

A direct comparative study of the reactivity between this compound and 3,3,3-trifluoro-2,2-dimethylpropionic acid is not prominently documented in the literature. However, their reactivity can be inferred by analyzing the electronic effects of the tert-butoxy and trifluoromethyl (CF₃) groups. These effects profoundly influence the properties of the carboxylic acid and the stability of intermediates formed during reactions.

The primary differences arise from their inductive and resonance effects:

This compound: The tert-butoxy group contains an oxygen atom that can act as an electron-donating group through resonance, although this effect is minimal given the saturated carbon chain separating it from the carboxyl group. Inductively, the oxygen atom is electron-withdrawing.

3,3,3-trifluoro-2,2-dimethylpropionic acid: The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (a powerful inductive effect). tiwariacademy.com It has no electron-donating resonance capability.

These electronic differences lead to the following predicted reactivity differences:

Acidity: The acidity of a carboxylic acid is enhanced by electron-withdrawing groups, which stabilize the resulting carboxylate anion. tiwariacademy.comquora.com Therefore, 3,3,3-trifluoro-2,2-dimethylpropionic acid is expected to be a significantly stronger acid than this compound due to the potent stabilizing effect of the CF₃ group on the conjugate base. tiwariacademy.com

Decarboxylation: Decarboxylation that proceeds through a carbanion intermediate would be disfavored for the tert-butoxy analog, as electron-donating groups destabilize carbanions. Conversely, the strong electron-withdrawing CF₃ group would stabilize an adjacent carbanion, potentially facilitating such a pathway. In radical decarboxylation, the stability of the resulting alkyl radical is key. The electronic nature of the substituent at the 3-position would have a less direct, but still present, influence on the stability of the radical formed at the 2-position.

Nucleophilic Acyl Substitution: The electrophilicity of the carbonyl carbon is increased by electron-withdrawing groups. saskoer.calibretexts.org Consequently, the carbonyl carbon in 3,3,3-trifluoro-2,2-dimethylpropionic acid is more electrophilic, making it more susceptible to nucleophilic attack than the carbonyl carbon in this compound.

Table 2: Predicted Comparative Properties and Reactivity

| Property/Reaction | This compound | 3,3,3-trifluoro-2,2-dimethylpropionic acid | Rationale |

|---|---|---|---|

| Dominant Electronic Effect of Substituent | Weakly inductive withdrawing (oxygen) | Strongly inductive withdrawing (CF₃) | The CF₃ group is one of the strongest electron-withdrawing groups. tiwariacademy.comstudypug.com |

| Predicted Acidity (pKa) | Higher pKa (weaker acid) | Lower pKa (stronger acid) | Electron-withdrawing groups stabilize the carboxylate anion. quora.com |

| Carbonyl Electrophilicity | Lower | Higher | Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon. saskoer.calibretexts.org |

| Rate of Nucleophilic Acyl Substitution | Slower | Faster | Higher electrophilicity leads to faster reaction with nucleophiles. saskoer.ca |

| Stability of α-Carbanion | Less stable | More stable | The CF₃ group inductively stabilizes an adjacent negative charge. |

Oxidative and Reductive Transformations of Propanoic Acid Scaffolds

The propanoic acid scaffold can undergo various oxidative and reductive transformations, primarily centered on the carboxylic acid functional group. The steric hindrance from the gem-dimethyl group at the α-position in structures like this compound can influence the accessibility of the carbonyl carbon to reagents. rsc.orgorganic-chemistry.org

Reductive Transformations: The reduction of carboxylic acids is a fundamental transformation, typically yielding primary alcohols. libretexts.orglibretexts.org Due to the low electrophilicity of the carboxyl carbon, strong reducing agents are required. acs.org

Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is the classic reagent for the reduction of carboxylic acids to 1° alcohols. libretexts.org The reaction proceeds via an aldehyde intermediate, which is immediately reduced further and cannot be isolated. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation unless additives are used. libretexts.orgacs.org For this compound, reduction with LiAlH₄ would yield 3-(tert-butoxy)-2,2-dimethylpropan-1-ol.

Catalytic Reduction: More recent methods utilize catalytic systems, such as titanium tetrachloride (TiCl₄) with ammonia-borane, which can reduce a wide range of aliphatic and aromatic carboxylic acids to alcohols under milder conditions. acs.org Catalytic hydrogenation of carboxylic acids is challenging and requires harsh conditions (high pressure and temperature) and specific catalysts, and is generally less common than hydride reduction. libretexts.org

Oxidative Transformations: Aliphatic carboxylic acids are relatively resistant to oxidation. Vigorous conditions can lead to fragmentation of the carbon skeleton.

Oxidative Decarboxylation: As discussed previously (Section 3.3.1), this is a key oxidative pathway. Reagents like lead tetraacetate can effect oxidative decarboxylation, often leading to alkenes or, under different conditions, other functionalized products. libretexts.org

α-Halogenation: The Hell-Volhard-Zelinsky reaction allows for the halogenation at the α-carbon of carboxylic acids. However, this reaction requires an α-hydrogen, which this compound lacks, making this specific transformation impossible for this substrate.

Table 3: Common Reagents for Transformations of the Carboxyl Group

| Transformation | Reagent(s) | Product from Propanoic Acid Scaffold | Ref. |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | libretexts.org |

| Reduction | Borane (BH₃∙THF or BMS) | Primary alcohol | acs.org |

| Reduction | TiCl₄ (cat.), Ammonia-borane | Primary alcohol | acs.org |

| Oxidative Decarboxylation | Lead tetraacetate (Pb(OAc)₄) | Alkene/Alkane (product varies) | libretexts.org |

| Conversion to Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Acid chloride | N/A |

| Conversion to Ester (Fischer) | Alcohol, Acid catalyst | Ester | N/A |

Functional Group Interconversions at the 3-Position

The functional group at the 3-position of the target molecule is a tert-butoxy group, which is a common ether. In organic synthesis, the tert-butyl ether is widely used as a protecting group for alcohols due to its stability under many reaction conditions (e.g., basic, oxidative, and reductive). researchgate.netacs.org Its primary role is to mask the reactivity of a hydroxyl group while other parts of the molecule are being modified. The key functional group interconversion at this position, therefore, is the cleavage (deprotection) of this ether to reveal the parent 3-hydroxy-2,2-dimethylpropanoic acid derivative.

The cleavage of tert-butyl ethers is typically accomplished under acidic conditions, which exploit the stability of the tert-butyl cation that is formed as a leaving group. lookchem.com

Acid-Catalyzed Cleavage: Strong protic acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. lookchem.com The reaction involves protonation of the ether oxygen, followed by elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene.

Lewis Acid-Mediated Cleavage: Various Lewis acids can also effect the cleavage. More recently, milder and more selective methods have been developed to improve compatibility with sensitive functional groups elsewhere in the molecule. researchgate.netacs.orgresearchgate.net For example, a combination of cerium(III) chloride and sodium iodide (CeCl₃/NaI) in acetonitrile (B52724) provides a facile method for cleaving tert-butyl ethers. researchgate.netacs.org Silica gel in refluxing toluene (B28343) has also been reported as a mild reagent for this purpose. lookchem.comresearchgate.net

Radical-Based Cleavage: A catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and a silane (B1218182) has been developed for the mild deprotection of tert-butyl ethers, esters, and carbamates. acs.orgorganic-chemistry.org

Once the 3-hydroxy group is unmasked, it can be converted into a wide array of other functional groups. For example, it could be oxidized to an aldehyde, converted to a halide, or used as a nucleophile in ether or ester formation.

Table 4: Reagents for Cleavage of tert-Butyl Ethers

| Reagent(s) | Conditions | Selectivity/Notes | Ref. |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ | Strong acid, can cleave other acid-labile groups | lookchem.com |

| Hydrochloric Acid (HCl) | In a solvent like dioxane or ether | Common, strong acid conditions | lookchem.com |

| Cerium(III) chloride / Sodium iodide | CH₃CN, heat | Mild, compatible with various other protecting groups | researchgate.netacs.org |

| Silica Gel | Toluene, reflux | Mild heterogeneous conditions; selective over t-butyl ethers in some cases | lookchem.comresearchgate.net |

| Tris(4-bromophenyl)ammonium hexachloroantimonate / Triethylsilane | CH₂Cl₂ | Catalytic, radical-based, very mild conditions | acs.orgorganic-chemistry.org |

| Er(OTf)₃ | Solvent-free or in Methanol (MW) | Eco-friendly, catalyst can be recycled | organic-chemistry.org |

Synthetic Derivatives and Structural Analogs of 3 Tert Butoxy 2,2 Dimethylpropanoic Acid

Fluorinated Analogs: Synthesis and Reactivity of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid

A key fluorinated analog of the 2,2-dimethylpropanoic acid scaffold is 3,3,3-Trifluoro-2,2-dimethylpropionic acid. nih.gov This compound is recognized as a valuable building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors. chemicalbook.com Its unique properties, conferred by the trifluoromethyl group, can enhance the stability, reactivity, and bioavailability of target molecules in pharmaceutical and agrochemical development. chemimpex.com

The synthesis of 3,3,3-trifluoro-2,2-dimethylpropionic acid can be achieved through the hydrolysis of its corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile. chemicalbook.comchemicalbook.com The process involves heating the nitrile in an aqueous solution of sodium hydroxide. The reaction mixture is refluxed, typically overnight, until the starting nitrile is fully consumed. chemicalbook.comchemicalbook.com Subsequent acidification of the mixture with concentrated hydrochloric acid to a pH of 1 precipitates the desired carboxylic acid as a white solid. chemicalbook.comchemicalbook.com This synthetic route has been reported to yield the product in high purity (98% by GC) with a yield of 84.3%. chemicalbook.comchemicalbook.com

Table 1: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid

| Precursor | Reagents | Conditions | Product | Yield |

|---|

Hydroxy and Halo Substituted 2,2-Dimethylpropanoic Acids as Precursors or Related Compounds

Hydroxy and halo-substituted derivatives of 2,2-dimethylpropanoic acid are important intermediates in organic synthesis. For instance, (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid can be prepared from its corresponding amide via enzymatic hydrolysis. google.com A chemical synthesis route involves the hydrolysis of 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile using concentrated sulphuric acid at elevated temperatures (95-114°C). google.com

Halogenated compounds also serve as crucial precursors. The Hantzsch thiazole (B1198619) synthesis, a classic method for creating thiazole rings, utilizes α-haloketones as starting materials. mdpi.comresearchgate.net For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, an α-bromoketone, is reacted with thiourea (B124793) to form substituted thiazoles. mdpi.com Similarly, the synthesis of gem-dimethylcyclopropanes can be achieved through the cyclopropanation of allylic alcohols using a mixture of diethylzinc (B1219324) and 2,2-diiodopropane. researchgate.net In another example, the synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones involves the bromination of the corresponding pyrimidinone precursor. nih.gov

Esters and Amides of the 2,2-Dimethylpropanoic Acid Scaffold

The carboxylic acid group of the 2,2-dimethylpropanoic acid scaffold readily undergoes esterification and amidation to form a wide array of derivatives.

Esters: Esters of 2,2-dimethylpropanoic acid, commonly known as pivalates, can be synthesized through various methods. The classic Fischer esterification involves heating the carboxylic acid (pivalic acid) with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. libretexts.org For small esters, the product can be distilled off as it forms to drive the equilibrium forward. libretexts.org Other methods include reacting the acid with dialkyl dicarbonates using a Lewis acid catalyst such as magnesium chloride. organic-chemistry.org Acyl chlorides, like pivaloyl chloride, react vigorously with alcohols at room temperature to produce the corresponding ester and hydrogen chloride. libretexts.org Pivalic anhydride (B1165640) is another useful reagent for esterification. nist.gov

Amides: Amide derivatives are formed by the reaction of 2,2-dimethylpropanoic acid or its activated forms with amines. Direct condensation of the carboxylic acid with an amine is a common approach. pearson.com This reaction can be facilitated by various reagents. For example, B(OCH₂CF₃)₃ is an effective reagent for direct amidation, and for sterically hindered systems like pivalic acid, the reaction can be driven to completion at higher temperatures. acs.orgnih.gov Another method employs TiCl₄ in pyridine (B92270) at 85 °C, which has been shown to produce pivalic acid amides in high yields (75-90%) even when reacting with sterically hindered amines. nih.gov Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, can also catalyze direct amidation at room temperature. organic-chemistry.org

Table 2: Selected Methods for Amide Synthesis from Pivalic Acid

| Amine | Coupling Reagent/Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aniline | TiCl₄ / Pyridine | 85 °C | 90% | nih.gov |

| Propylamine | TiCl₄ / Pyridine | 85 °C | 75% | nih.gov |

Incorporations into Complex Heterocyclic and Fused Ring Systems

The 2,2-dimethylpropanoic acid scaffold and its derivatives are utilized in the synthesis of more complex molecular architectures, including heterocyclic and fused ring systems. These systems are prevalent in many biologically active molecules. nih.govcolab.ws

For example, pivalic acid is used in the Minisci reaction to introduce a tert-butyl group into heterocyclic compounds. The reaction of pyridine with pivalic acid, silver nitrate (B79036), and ammonium (B1175870) in sulfuric acid produces 2-tert-butylpyridine (B1266198) in high yield. wikipedia.org Derivatives of 2,2-dimethylpropanoic acid can also be incorporated into bicyclic structures. The reaction of 2,2-dimethyl-3-formyl-cyclopropane-1-carboxylates with primary amines yields imino derivatives, which are intermediates for insecticides. google.com

The synthesis of fused-ring thiadiazines has been demonstrated, starting from amidines and proceeding through intermediate sulfilimines. nih.gov Furthermore, the Hantzsch synthesis is a versatile method for creating thiazole rings, a common heterocyclic motif. mdpi.comnih.gov This involves the condensation of an α-haloketone with a thioamide. researchgate.net Pyrimidine-fused heterocycles, which are significant in medicinal chemistry, can be synthesized through various strategies, often involving the construction of the pyrimidine (B1678525) ring onto an existing ring system or vice versa. nih.govnih.gov Steroids, which are a class of fused-ring hydrocarbons, represent another area where such complex ring systems are fundamental. libretexts.org

Stereoisomers and Enantiomerically Pure Derivatives

The synthesis of specific stereoisomers and enantiomerically pure derivatives is crucial, particularly in pharmaceutical chemistry. Methods for achieving stereocontrol have been applied to derivatives of the 2,2-dimethylpropanoic acid scaffold.

One approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. For example, racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid has been resolved into its (S)-enantiomer using dimethoxystrychnine, although this method can be costly. google.com An alternative and often more efficient method is asymmetric synthesis or enzymatic resolution. A process has been developed for preparing (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid using microorganisms that possess a stereospecific amidohydrolase enzyme. This enzyme selectively hydrolyzes one enantiomer of the corresponding racemic amide, leaving the other enantiomer untouched and allowing for their separation. google.com

The synthesis of enantiomerically enriched gem-dimethylcyclopropanes has been achieved by using a glucose-derived chiral auxiliary during the cyclopropanation reaction of allylic alcohols. researchgate.net In the realm of heterocyclic chemistry, the enantioselective synthesis of α-substituted β-amino acids has been accomplished using chiral pyrimidin-4-one intermediates. These intermediates, derived from the 2,2-dimethylpropanoic scaffold, can undergo reactions like the Sonogashira coupling, followed by hydrogenation and hydrolysis, to yield highly enantioenriched amino acids. nih.gov The coupling of N-protected amino acids using B(OCH₂CF₃)₃ has also been shown to proceed with very low levels of racemization, preserving the stereochemical integrity of the chiral centers. acs.orgnih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, purity, and dynamic behavior of a compound.

Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of 3-(tert-butoxy)-2,2-dimethylpropanoic acid is expected to be relatively simple due to the high degree of symmetry in the molecule.

The structure features four distinct sets of protons. However, due to the absence of adjacent, non-equivalent protons, all signals are predicted to appear as singlets. The acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm, although its chemical shift can be highly variable and dependent on the solvent and concentration. The methylene (B1212753) protons (–O–CH₂–) adjacent to the ether oxygen would appear as a singlet. The six protons of the two methyl groups on the propanoic acid backbone are chemically equivalent and would produce a single sharp singlet. Similarly, the nine protons of the tert-butyl group are equivalent and would also yield a sharp singlet.

The integration of these peaks would correspond to a proton ratio of 1:2:6:9, confirming the identity of the compound. The purity can be assessed by the absence of extraneous peaks in the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (–COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Methylene (–O–CH₂–) | ~3.3 | Singlet | 2H |

| gem-Dimethyl (–C(CH₃)₂) | ~1.2 | Singlet | 6H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded and will appear furthest downfield, typically above 175 ppm. The two quaternary carbons—one from the tert-butoxy (B1229062) group and one from the 2,2-dimethylpropyl group—will have distinct chemical shifts. The methylene carbon (–O–CH₂–) and the carbons of the two types of methyl groups will also be clearly resolved. The presence of exactly six signals confirms the molecular symmetry and structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (–C OOH) | 175 - 185 |

| Quaternary (–O–C (CH₃)₃) | 75 - 85 |

| Methylene (–O–C H₂–) | 70 - 80 |

| Quaternary (–C (CH₃)₂) | 40 - 50 |

| tert-Butyl (–C(C H₃)₃) | 25 - 35 |

Note: Predicted values are based on standard chemical shift tables and computational models. nih.govresearchgate.netmdpi.com Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Containing Analogs

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for analyzing organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection, at 83% of the sensitivity of protons. nih.gov A key advantage of ¹⁹F NMR is the wide range of chemical shifts and the lack of endogenous fluorine in most biological systems, which results in background-free spectra. chemicalbook.com

For analogs of this compound, fluorine atoms can be incorporated as reporters. For instance, replacing the tert-butoxy group with a perfluoro-tert-butoxy (PFTB) group creates a highly sensitive NMR probe. chemicalbook.comorganicchemistrydata.org The nine chemically equivalent fluorine atoms in the PFTB tag would produce an intense and sharp singlet in the ¹⁹F NMR spectrum, making it easily detectable even at low concentrations. chemicalbook.comorganicchemistrydata.org The chemical shift of this signal is highly sensitive to the local electronic environment, providing valuable information on molecular interactions, conformational changes, and binding events. nih.gov An example of a related fluoro-containing analog is 3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid. nih.gov

Application of Pivalic Acid as an Internal Chemical Shift Standard in NMR

An ideal internal standard for quantitative NMR (qNMR) should be chemically inert, non-volatile, and produce a simple, sharp signal that does not overlap with analyte signals. acs.org Pivalic acid (2,2-dimethylpropanoic acid), a structural component of the target molecule, exhibits properties that make it a suitable candidate for an internal standard in certain applications. nist.gov

In ¹H NMR, the nine protons of the tert-butyl group in pivalic acid are chemically and magnetically equivalent, giving rise to a single, sharp singlet around 1.2 ppm (in CDCl₃). chemicalbook.com This sharp signal, representing a known number of protons, can be used as a reference for both chemical shift calibration and quantification, provided it does not overlap with signals from the analyte. acs.org The primary criteria for its use are its solubility in the chosen deuterated solvent and the absence of spectral overlap with the compound being analyzed. nih.gov While compounds like maleic acid and dimethyl terephthalate (B1205515) are more commonly cited as versatile internal standards, the distinct singlet of pivalic acid makes it a viable option in non-aqueous solvents where its signal is clear of other resonances. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (molecular formula C₉H₁₈O₃), the exact monoisotopic mass is calculated to be 174.1256 Da.

HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting ions. Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The experimentally measured mass of these ions can be compared to the calculated theoretical mass to confirm the elemental composition with high confidence.

Table 3: Predicted HRMS Adducts for this compound

| Adduct Ion | Molecular Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₉O₃⁺ | 175.1329 |

| [M+Na]⁺ | C₉H₁₈O₃Na⁺ | 197.1148 |

Data sourced from computational predictions. Experimental values should closely match these figures.

Studies on Predicted Collision Cross Section (CCS) Values

The rotationally averaged collision cross-section (CCS) is a key physicochemical property that describes the shape and size of an ion in the gas phase. nih.gov Determined through ion mobility-mass spectrometry (IM-MS), CCS values provide an additional dimension of separation beyond retention time and mass-to-charge ratio, enhancing confidence in chemical identification. nih.govmdpi.com While experimental measurement is the gold standard, computational methods allow for the highly accurate prediction of CCS values, which is particularly useful for identifying novel or non-intentionally added substances. nih.gov

For this compound, predicted CCS values have been calculated for various adducts using computational models. uni.lu These predictions, often based on machine learning algorithms trained with extensive datasets, consider factors like the ion's polarizability and mass-to-charge ratio (m/z). nih.gov The predicted values are crucial for identifying the compound in complex matrices where authentic standards may not be available. nih.gov A database of predicted CCS values for different ion species of this compound facilitates its detection in advanced analytical workflows. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data calculated using CCSbase and sourced from PubChemLite. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 175.13288 | 139.5 |

| [M-H]⁻ | 173.11832 | 138.6 |

| [M+Na]⁺ | 197.11482 | 146.1 |

| [M+K]⁺ | 213.08876 | 146.4 |

| [M+NH₄]⁺ | 192.15942 | 159.5 |

| [M+HCOO]⁻ | 219.12380 | 157.7 |

| [M+CH₃COO]⁻ | 233.13945 | 179.5 |

| [M]⁺ | 174.12505 | 142.0 |

| [M]⁻ | 174.12615 | 142.0 |

| [M+H-H₂O]⁺ | 157.12286 | 136.1 |

| [M+Na-2H]⁻ | 195.10027 | 145.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The molecule contains a carboxylic acid group, a tert-butyl ether linkage, and a gem-dimethyl group. The carboxylic acid will produce a very broad O-H stretching band and a strong, sharp C=O (carbonyl) stretching band. The ether group will show a characteristic C-O-C stretching vibration. The alkane portions of the molecule, including the two methyl groups on the propanoic acid backbone and the tert-butyl group, will exhibit C-H stretching and bending vibrations.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 | Carboxylic Acid | O-H Stretch (very broad) |

| 2970-2850 | Alkane (C-H) | C-H Stretch |

| ~1710 | Carboxylic Acid | C=O Stretch (strong, sharp) |

| 1470-1450 | Alkane (C-H) | C-H Bend |

| ~1370 | gem-Dimethyl & t-Butyl | C-H Rock |

| 1300-1200 | Carboxylic Acid | C-O Stretch |

| 1200-1100 | Ether | C-O-C Asymmetric Stretch |

Raman spectroscopy, a complementary vibrational spectroscopy technique, could also be used for characterization, often providing stronger signals for non-polar bonds and symmetric stretches.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly documented, this technique is invaluable for elucidating the solid-state structure of its derivatives. researchgate.net

For instance, if this compound were used to form a salt or a metal-organic complex, single-crystal X-ray diffraction could provide a wealth of information. researchgate.net The analysis would reveal:

Exact Bond Lengths and Angles: Confirming the geometry of the neopentyl and tert-butyl frameworks.

Conformation: Determining the preferred spatial orientation of the flexible tert-butoxy group relative to the carboxylic acid moiety.

Coordination Geometry: In a metal complex derivative, it would show how the carboxylate group binds to the metal center (e.g., monodentate, bidentate). researchgate.net

Intermolecular Interactions: Uncovering details of hydrogen bonding (e.g., involving the carboxylate) and van der Waals forces that dictate the crystal packing. researchgate.net

Such structural data is crucial for understanding the physical properties of the derivative and for rational design in fields like materials science and medicinal chemistry. researchgate.net

Chromatographic Methods (HPLC, GC-MS, LC-MS, UPLC) for Separation and Purity

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing the purity of the compound. A typical approach would involve reversed-phase chromatography.

Stationary Phase: A C18 column is generally effective for separating small organic molecules. nih.gov

Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acidifier such as formic acid to ensure the carboxylic acid remains protonated and gives a sharp peak shape. lcms.czsigmaaldrich.com

Detection: UV detection would be limited due to the lack of a strong chromophore, but coupling to a mass spectrometer (LC-MS) provides high sensitivity and specificity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is ideal for both identifying and quantifying the compound in complex mixtures. nih.gov Using electrospray ionization (ESI), the molecule can be detected as the deprotonated ion [M-H]⁻ in negative mode or as the protonated ion [M+H]⁺ in positive mode. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the volatility of this carboxylic acid may be limited. Derivatization, such as conversion to a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester, is a common strategy to improve thermal stability and chromatographic behavior. nih.gov In the mass spectrum, a key fragmentation pathway for this compound and its derivatives would be the loss of a tert-butyl group (a mass of 57 Da), leading to a prominent [M-57]⁺ ion, which is a characteristic signature for molecules containing this moiety. nih.gov

Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule. While specific quantum chemical calculations for 3-(tert-butoxy)-2,2-dimethylpropanoic acid are not readily found in literature, methods like Density Functional Theory (DFT) are routinely used for such purposes. biointerfaceresearch.com These calculations would optimize the geometry of the molecule to find its lowest energy state.

For a molecule with flexible groups like the tert-butoxy (B1229062) group, multiple low-energy conformations may exist. A conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. For instance, studies on similar molecules, such as acetic acid, have shown that the syn and anti conformations of the carboxylic acid group have different stabilities depending on the environment. nih.gov Similar considerations would apply to this compound, where the bulky tert-butyl groups would significantly influence the conformational preferences.

Table 1: Predicted Physicochemical Properties of this compound (Note: The following data is based on predictions from computational models and not from direct experimental or computational studies on this specific molecule.)

| Property | Value | Source |

| Molecular Formula | C9H18O3 | PubChem uni.lu |

| Molecular Weight | 174.24 g/mol | PubChem uni.lu |

| XLogP3 | 1.5 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

Reaction Mechanism Elucidation via Transition State Analysis (e.g., Density Functional Theory (DFT) Studies)

Understanding how a molecule reacts is crucial for its application in synthesis. DFT can be used to model reaction pathways and identify transition states, which are the highest energy points along a reaction coordinate. While no specific transition state analyses for reactions involving this compound have been published, studies on the related pivalic acid have demonstrated the utility of this approach. For example, the reaction of pivalic acid with SO3 was analyzed computationally to determine whether the mechanism was concerted or stepwise, providing deep insight into the reaction energetics. acs.org

A similar approach could be applied to reactions of this compound, such as its esterification or decarboxylation. By calculating the energies of reactants, products, and transition states, chemists can predict reaction rates and understand the factors that control selectivity.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). biointerfaceresearch.comresearchgate.net

For this compound, predicted IR spectra would show characteristic peaks for the C=O stretch of the carboxylic acid and the C-O stretches of the ether and acid groups. Predicted ¹H and ¹³C NMR spectra would provide chemical shifts for the different methyl and methylene (B1212753) groups, aiding in the structural elucidation. While no specific predicted spectra for this molecule are published, the methodology is well-established. For example, DFT has been used to accurately predict the IR and UV/Vis spectra of newly synthesized butanoic acid derivatives. biointerfaceresearch.com

Table 2: Illustrative Predicted Spectroscopic Data for a Carboxylic Acid (Note: This is a hypothetical table to illustrate the type of data that could be generated. The values are not specific to this compound.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (COOH) | 10-12 |

| ¹H (CH₂) | 3.5-4.0 |

| ¹³C (C=O) | 170-180 |

| ¹³C (C-O) | 60-80 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase (like in a solvent or a crystal). MD simulations model the movement of atoms over time, providing insights into conformational flexibility and intermolecular interactions.

For this compound in a solvent like water, MD simulations could reveal how the molecule interacts with solvent molecules through hydrogen bonding and van der Waals forces. This is particularly relevant for understanding its solubility and how its conformation might change in different environments. Studies on acetic acid have shown that the preferred conformation can change from the gas phase to an aqueous solution, a phenomenon that MD simulations can capture. nih.gov

Development of Computational Chemistry Data Repositories and Open Science Initiatives

The sharing of computational data is crucial for the advancement of science. Several open science initiatives and data repositories exist where researchers can deposit their computational results. For example, the NIST Chemistry WebBook provides a wealth of thermochemical data for various compounds, though specific computational data for this compound is not available. bldpharm.com

Databases like PubChem also store some computed properties for a vast number of molecules, including this compound. uni.lu The availability of such data in open repositories facilitates further research and allows for the validation and development of new computational methods. The continued growth of these repositories will be essential for making detailed computational studies on a wider range of molecules, including this compound, more accessible in the future.

Applications in Organic Synthesis and Chemical Biology Research

Role as Building Blocks for Complex Organic Molecules

The structural motif of 3-(tert-butoxy)-2,2-dimethylpropanoic acid, characterized by a quaternary carbon center adjacent to a carboxylic acid, makes it a valuable building block. This structure provides steric bulk, which can influence the conformation and properties of larger molecules.

While specific examples detailing the incorporation of this compound into peptide and depsipeptide scaffolds are not extensively documented in publicly available literature, the use of sterically demanding carboxylic acids, such as pivalic acid derivatives, is a known strategy in peptidomimetic chemistry. The introduction of such bulky groups can enforce specific backbone conformations, protect against enzymatic degradation, and explore structure-activity relationships by probing the steric requirements of biological receptors. The pivaloyl (Piv) group, derived from pivalic acid, is a common protecting group for alcohols in organic synthesis, highlighting the utility of this structural family in complex synthetic sequences.

There is limited direct evidence in the scientific literature for the use of this compound as a precursor for novel fluoroalkylated compounds. However, related fluorinated derivatives have been synthesized and utilized. For instance, the compound 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been used in the direct synthesis of C(CF3)Me2-substituted heteroarenes through a decarboxylative 1,1-dimethyltrifluoroethylation process. This reaction proceeds without a transition-metal catalyst and is dependent on the choice of base, providing a pathway to previously inaccessible C(CF3)Me2-containing heteroarenes which are of interest in drug discovery.

Participation in Ligand Design and Catalysis Research

The derivatives of pivalic acid have found significant application in the field of catalysis, particularly in metal-catalyzed reactions where they can act as ligands or additives to promote challenging chemical transformations.

Pivalic acid is widely employed as a co-catalyst or additive in transition metal-catalyzed C-H functionalization reactions. Its role is particularly well-documented in palladium-catalyzed processes. In these reactions, pivalic acid is believed to participate in the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism. The pivalate (B1233124) anion can act as a proton shuttle, facilitating the cleavage of a C-H bond.

In some palladium-catalyzed reactions, the addition of pivalic acid has been shown to be crucial for achieving high yields. For example, in the Rh(III)-catalyzed oxidative coupling of 2-phenylpyridine (B120327) derivatives with arylsilane reagents, a catalytic amount of pivalic acid was found to be key for obtaining the desired products in high yields and short reaction times. The beneficial effect of pivalic acid in these C-H activation reactions is a well-established phenomenon.

Table 1: Role of Pivalic Acid in Metal-Catalyzed C-H Functionalization

| Reaction Type | Metal Catalyst | Role of Pivalic Acid | Finding |

|---|---|---|---|

| Directed C-H Functionalization | Palladium | Co-catalyst/Proton Shuttle | Facilitates C-H bond activation via a concerted metalation-deprotonation (CMD) mechanism. |

Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design of molecules for biological screening is a cornerstone of medicinal chemistry. The modification of lead compounds to understand how structural changes affect biological activity is crucial for the development of new therapeutic agents.

Isosteric and bioisosteric replacement are fundamental strategies in drug design aimed at optimizing the physicochemical and pharmacological properties of a molecule. This involves substituting a functional group with another that has similar size, shape, and electronic properties to improve potency, selectivity, metabolic stability, or to reduce toxicity.

While there are no specific examples in the literature of this compound being used in isosteric replacement strategies, the pivalic acid scaffold itself can be considered in the context of replacing other chemical groups to introduce steric bulk. The highly lipophilic and sterically demanding nature of the tert-butyl group can be used to probe the spatial constraints of a receptor binding pocket. In structure-activity relationship (SAR) studies, replacing a less sterically hindered group with a pivaloyl-containing moiety can provide valuable information about the topology of the biological target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pivalic acid |

| 3,3,3-trifluoro-2,2-dimethylpropanoic acid |

Research into Modification of the tert-Butyl Group for Improved Metabolic Stability

The tert-butyl group is a common functional group in medicinal chemistry, often favored for the steric bulk it provides, which can enhance binding affinity to biological targets. However, this group is frequently susceptible to metabolic degradation. nih.gov The primary route of metabolism for the tert-butyl group is the oxidation of one of the methyl groups by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol. nih.gov This metabolic vulnerability can result in high clearance rates, short half-lives, and low oral bioavailability of compounds containing this moiety. nih.gov

A prominent strategy involves replacing the metabolically labile C-H bonds with more stable chemical bonds. nih.gov One successful approach has been the replacement of the tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group. nih.govnih.gov This modification addresses the metabolic instability in two ways:

Removal of sp³ C-H bonds: The hydrogen atoms on the methyl groups of the tert-butyl moiety are prone to abstraction by metabolic enzymes. nih.gov The cyclopropyl (B3062369) structure has C-H bonds with a higher s-character, making them stronger and less susceptible to abstraction.

Introduction of C-F bonds: The substitution with a trifluoromethyl group replaces C-H bonds with highly stable C-F bonds, which are resistant to CYP-mediated oxidation. nih.gov

Comparative studies have demonstrated the effectiveness of this substitution. In a series of matched-pair analyses, compounds containing the Cp-CF₃ group consistently showed significantly higher metabolic stability in both rat liver microsomes (RLM) and human liver microsomes (HLM) compared to their tert-butyl-containing counterparts. nih.gov For instance, the half-life (t₁/₂) of a prototype compound in HLM was substantially increased upon replacement of the tert-butyl group. nih.gov

This bioisosteric replacement serves as a key strategy in drug discovery to mitigate the metabolic liabilities associated with the tert-butyl group, thereby enhancing the pharmacokinetic profiles of lead compounds. nih.gov

Table 1: Comparative Metabolic Stability of tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF₃) Analogs

| Compound Pair | Moiety | Half-Life (t₁/₂) in HLM (min) |

|---|---|---|

| Pair 1 | tert-Butyl | 63 |

| Cp-CF₃ | 114 | |

| Pair 2 | tert-Butyl | <10 |

| Cp-CF₃ | 45 | |

| Pair 3 | tert-Butyl | 25 |

| Cp-CF₃ | >240 |

Data derived from research on analogous compound series demonstrating the principle of tert-butyl group modification. nih.gov

Development of Academic Probes for Molecular Imaging Research (Non-Clinical Focus)

Molecular imaging is a powerful, non-invasive technology used to visualize and characterize biological processes at the molecular and cellular levels in living systems. nih.govnih.gov The development of specific molecular imaging probes is central to this field. nih.gov These probes are typically composed of a targeting moiety that binds to a specific biological molecule (like a receptor or enzyme) and a signaling component (such as a radionuclide for PET or SPECT, or a fluorophore for optical imaging) that can be detected. nih.gov

While this compound itself is not an imaging probe, its structural motifs are highly relevant to the synthesis of such probes in academic research. The compound serves as a valuable building block or synthon due to the characteristics of its functional groups. The tert-butoxycarbonyl (Boc) group, a related structure, is one of the most common protecting groups in organic synthesis, particularly in the multi-step assembly of complex molecules like peptides and other biomolecules used as targeting vectors in imaging probes. wikipedia.org

The role of fragments like this compound in this context is to provide:

Controlled Reactivity: The tert-butoxy (B1229062) group can function as a protecting group for the carboxylic acid, allowing other parts of a molecule to be modified selectively. It can be removed under specific acidic conditions when needed. wikipedia.org

Steric Hindrance: The bulky tert-butyl and dimethyl groups provide significant steric hindrance, which can be used to control the stereochemistry of a reaction or to influence the conformation of the final probe, potentially enhancing its binding specificity to the target.

A Stable Linker Fragment: The core structure can be incorporated into the linker region of a molecular probe, connecting the targeting moiety to the signaling agent.

In a non-clinical, academic research setting, chemists might use this compound or its derivatives in the rational design and synthesis of novel probes for preclinical evaluation. nih.govduke.edu For example, it could be used in the synthesis of a small molecule inhibitor designed to target a specific enzyme, which is then labeled with a radioisotope like Carbon-11 or Fluorine-18 for PET imaging. nih.gov The development process involves designing a molecule with high affinity and selectivity for its target, and the synthetic flexibility offered by building blocks like this is crucial. nih.govmdpi.com

Table 2: Hypothetical Components of a Molecular Imaging Probe

| Probe Component | Function | Potential Role of this compound Derivative |

|---|---|---|

| Targeting Moiety | Binds to a specific biological target (e.g., receptor, enzyme). | Could be part of the synthesis of a small molecule inhibitor or a peptide-based ligand where the tert-butoxy acts as a protecting group. wikipedia.org |

| Linker | Connects the targeting moiety to the signaling moiety, optimizing pharmacokinetics. | The aliphatic backbone could be incorporated as part of a stable, rigid linker. |

| Signaling Moiety | Generates a detectable signal (e.g., radionuclide, fluorophore). | The carboxylic acid provides a reactive handle for conjugation to the signaling moiety after deprotection. |

The ultimate goal of such academic research is to develop probes that can non-invasively detect biomarkers for diseases, providing insights into disease mechanisms and potentially serving as tools for evaluating therapeutic responses in preclinical models. duke.edunih.govresearchgate.net

An Article on the Chemical Compound this compound

This article focuses on the future research directions for the chemical compound this compound, exploring potential advancements in its synthesis, reactivity, and application in research settings.

Future Research Directions

The unique structural characteristics of 3-(tert-butoxy)-2,2-dimethylpropanoic acid, featuring a sterically hindered neopentyl core and a tert-butoxy (B1229062) group, present numerous opportunities for future scientific investigation. The following sections outline key areas where further research could yield significant advancements in chemical science and technology.

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-butoxy)-2,2-dimethylpropanoic acid, and what reaction conditions are critical for success?

The synthesis typically involves two key steps: (1) esterification of the tert-butoxy group and (2) hydrolysis to yield the carboxylic acid. For example, methyl 3-(tert-butoxy)-2,2-dimethylpropanoate (a precursor) is synthesized via nucleophilic substitution using tert-butanol and methyl 2,2-dimethyl-3-bromopropanoate in the presence of a base like triethylamine. Hydrolysis of the ester group under acidic (e.g., HCl) or basic (e.g., NaOH) conditions yields the final acid. Reaction temperature (ambient to 60°C) and solvent choice (e.g., THF or acetonitrile) significantly impact yield .

Q. How does the tert-butoxy group influence the compound’s stability and reactivity in organic reactions?

The tert-butoxy group acts as a steric shield, protecting adjacent functional groups (e.g., amines or carboxylic acids) from undesired side reactions. Its bulky nature stabilizes intermediates during peptide synthesis by reducing racemization. However, this steric hindrance can slow nucleophilic attacks, necessitating optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Chromatographic techniques, such as silica gel column chromatography with gradients of ethyl acetate/hexane, are effective for removing unreacted starting materials. Recrystallization using solvents like dichloromethane/hexane mixtures improves purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) is used to confirm purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses of this compound?

Key parameters include:

- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in esterification steps.

- Solvent optimization : THF or DMF improves solubility of intermediates.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

- Flow chemistry : Microreactor systems enhance mixing and heat transfer, achieving >80% yield in continuous processes .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral features should be analyzed?

- NMR :

- ¹H NMR : δ 1.2–1.4 ppm (9H, singlet, tert-butyl), δ 1.5 ppm (6H, singlet, dimethyl groups), δ 12.1 ppm (1H, broad, COOH).

- ¹³C NMR : δ 27–30 ppm (tert-butyl carbons), δ 80 ppm (tert-butoxy C-O), δ 175 ppm (COOH).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1150 cm⁻¹ (C-O of tert-butoxy).

- Mass Spectrometry : ESI-MS shows [M-H]⁻ ion at m/z 215.1 .

Q. How is this compound applied in peptide synthesis, and what challenges arise from its steric effects?

The carboxylic acid group is activated (e.g., via EDC/HOBt) for coupling to amine termini in peptide chains. The tert-butoxy group minimizes racemization during activation. Challenges include:

- Reduced coupling efficiency : Additives like HOAt or elevated temperatures (40–50°C) mitigate steric hindrance.

- Deprotection : Requires strong acids (e.g., TFA) to cleave the tert-butoxy group without damaging the peptide backbone .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Analogs with fluorinated phenyl or thiophene substituents (e.g., methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate) exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability. However, electron-withdrawing groups (e.g., -F) can reduce nucleophilic reactivity at the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.